Product packaging for 2-(Propan-2-yl)thiirane(Cat. No.:CAS No. 51822-61-8)

2-(Propan-2-yl)thiirane

Cat. No.: B14649195
CAS No.: 51822-61-8
M. Wt: 102.20 g/mol
InChI Key: KJCWDNAAEQCJMY-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)thiirane is a volatile organic sulfur compound featuring a three-membered thiirane (episulfide) ring, substituted with an isopropyl group. Thiiranes are a class of compounds recognized for their utility as versatile intermediates in organic synthesis. A prominent research application involves their role in the preparation of larger sulfur-containing heterocycles. Specifically, thiiranes can undergo ring-expansion reactions to form four-membered thietanes, which are important scaffolds found in pharmaceutical cores and biological compounds . The preparation of optically active thiiranes is a key area of interest. These enantiomerically enriched compounds can be synthesized from corresponding oxiranes via an oxygen-sulfur exchange reaction using sulfur-transfer reagents without racemization, making them valuable chiral building blocks . Researchers utilize this compound and similar compounds as synthetic precursors in the development of novel nucleoside analogues, materials science, and ligand design. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult safety data sheets and relevant scientific literature prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S B14649195 2-(Propan-2-yl)thiirane CAS No. 51822-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51822-61-8

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

2-propan-2-ylthiirane

InChI

InChI=1S/C5H10S/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3

InChI Key

KJCWDNAAEQCJMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CS1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Propan 2 Yl Thiirane and Its Analogues

Strategies for Thiirane (B1199164) Ring Formation

The construction of the thiirane ring is a pivotal step in the synthesis of these compounds. The methodologies employed are diverse, ranging from nucleophilic substitution reactions on epoxides to cycloadditions involving sulfur-containing synthons.

Nucleophilic sulfur transfer agents are widely used to convert epoxides to thiiranes. Reagents such as thiourea (B124793) and alkali metal or ammonium (B1175870) thiocyanates are common choices for this transformation. The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on one of the epoxide's carbon atoms, leading to the opening of the oxirane ring. This is followed by an intramolecular S_N_2 reaction where the oxygen atom is displaced, forming the three-membered thiirane ring.

The efficiency of these reactions can be significantly enhanced by using catalysts. Various catalytic systems have been developed, including Brønsted acids like oxalic acid and Lewis acids such as bismuth triflate (Bi(OTf)₃) and bismuth trifluoroacetate (B77799) (Bi(TFA)₃). These catalysts activate the epoxide, making it more susceptible to nucleophilic attack. Additionally, solid-supported reagents, such as thiourea on silica (B1680970) gel, have been developed to facilitate easier workup and purification, aligning with green chemistry principles. Deep eutectic solvents (DES) have also been employed as a medium for the reaction of epoxides with thiourea, providing an environmentally benign alternative to traditional organic solvents.

The choice of sulfurating agent, catalyst, and reaction conditions can be tailored to the specific substrate to achieve high yields. Below is a table summarizing various research findings for this conversion.

Epoxide SubstrateSulfur ReagentCatalyst/ConditionsSolventYield (%)Reference
Styrene OxideThioureaSilica Gel, Room Temp.Solvent-free95
Cyclohexene OxideAmmonium Thiocyanate (B1210189) (NH₄SCN)Bi(OTf)₃ (5 mol%)CH₃CN98
1-Octene OxideThioureaBi(TFA)₃ (5 mol%)CH₃CN96
Propylene (B89431) OxideAmmonium Thiocyanate (NH₄SCN)Oxalic Acid (10 mol%)CH₃CN92
Styrene OxidePotassium Thiocyanate (KSCN)Weakly hydrated ethanolEthanol/Water>95
Various Aromatic and Aliphatic EpoxidesThioureaUrea-choline chloride based DESDESHigh Yields

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high levels of stereocontrol. In the context of thiirane synthesis, organocatalytic methods have been successfully developed for the conversion of epoxides.

One notable approach involves a Brønsted acid-catalyzed enantioselective transformation. This reaction utilizes a chiral phosphoric acid catalyst to perform a kinetic resolution of racemic epoxides. In this process, one enantiomer of the epoxide reacts faster with the sulfur donor (such as thiourea or thiocyanate derivatives) to form the corresponding thiirane, leaving the unreacted epoxide enriched in the other enantiomer. This method is highly efficient, furnishing both the thiirane and the remaining epoxide in high yields and with excellent enantiomeric purity. A key feature of this system is the proposed heterodimer formation between the chiral Brønsted acid catalyst and the sulfur donor, which prevents catalyst decomposition and allows for catalyst loadings as low as 0.01 mol%.

Another strategy combines organocatalysis with sulfur transfer in a two-step sequence starting from alkenes. In the first step, the alkene is subjected to an organocatalytic epoxidation using a catalyst like 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide as the oxidant. The resulting epoxide is then converted to the thiirane in a subsequent step using thiourea under catalyst-free conditions. This methodology provides a cheap and easy-to-execute protocol for synthesizing a variety of thiiranes from readily available alkenes.

An alternative to the transformation of epoxides is the formation of the thiirane ring through the cyclization of specifically designed acyclic precursors. These methods build the three-membered ring from a linear substrate that already contains the requisite carbon and sulfur atoms.

A classic and fundamental method for forming the thiirane ring is through the intramolecular cyclization of a bifunctional precursor, typically a 2-halothiol. This reaction is an analogue of the Williamson ether synthesis. The process is generally carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This thiolate then undergoes an intramolecular S_N_2 reaction, attacking the adjacent carbon atom and displacing the halide leaving group to close the three-membered ring.

While synthetically straightforward in concept, this method can be complicated by competing intermolecular reactions, such as polymerization of the 2-halothiol precursor. However, under appropriate conditions, such as high dilution, it can be an effective route to thiiranes. This pathway is particularly useful for synthesizing thiiranes when the corresponding epoxide is not readily accessible. The stereochemical outcome of the reaction is predictable, proceeding with inversion of configuration at the carbon bearing the leaving group, consistent with an S_N_2 mechanism.

The reaction between thiocarbonyl compounds (such as thioketones) and diazo compounds represents a powerful strategy for the synthesis of thiiranes, often with a high degree of stereocontrol. The generally accepted mechanism involves the initial attack of the diazo compound on the thiocarbonyl, which can lead to the formation of a dihydro-1,3,4-thiadiazole intermediate. This intermediate can then lose a molecule of nitrogen (N₂) to generate a thiocarbonyl ylide.

This highly reactive thiocarbonyl ylide intermediate subsequently undergoes a 4π-electrocyclization to form the stable thiirane ring. The stereochemical outcome of this final step is governed by the Woodward-Hoffmann rules for electrocyclic reactions. Recent research has demonstrated a highly diastereoselective synthesis of cis-1,2-diarylthiiranes. This method utilizes the reaction of E,E-aldazine N-oxides with Lawesson's reagent to generate a trans-thiocarbonyl ylide in situ. This intermediate then undergoes a stereospecific conrotatory 4π-electrocyclization to furnish the cis-thiirane as the major product with excellent diastereoselectivity. This approach provides a reliable method for accessing stereodefined thiiranes that are otherwise difficult to synthesize.

Cyclization Reactions of Precursor Substrates

Alkene Episulfidation Methods

Direct episulfidation involves the addition of a sulfur atom across the double bond of an alkene. This method is highly attractive due to the direct conversion of readily available starting materials.

The reaction of alkenes with elemental sulfur is a straightforward approach, though it often requires catalysis to proceed efficiently and selectively. rsc.org Transition-metal catalysis, in particular, has been shown to control the reaction of alkenes with sulfur. rsc.org Molybdenum oxo complexes are effective catalysts for sulfur transfer to a range of alkenes, using elemental sulfur or other thiiranes, such as phenylthiirane or methylthiirane, as the sulfur source. nih.govacs.org This metathesis process can convert even typically reluctant alkenes like cyclopentene (B43876) and norbornene into their corresponding episulfides in good yields under mild conditions. nih.gov

Rhodium complexes have also been developed to catalyze the addition of elemental sulfur to reactive alkenes. rsc.orgrsc.org For instance, a complex derived from RhH(PPh₃)₄ and dppe catalyzes the episulfidation of various norbornenes. rsc.org However, this specific rhodium-catalyzed system was reported to be ineffective for simple terminal alkenes such as 1-octene, which is structurally analogous to 3-methyl-1-butene, the precursor for 2-(propan-2-yl)thiirane. rsc.org This highlights a limitation in substrate scope for certain catalytic systems.

Table 1: Examples of Catalytic Alkene Episulfidation
Catalyst SystemAlkene SubstrateSulfur SourceProductYieldReference
Molybdenum Oxo Complex(E)-CycloocteneElemental Sulfur (S₈)trans-Cyclooctene sulfide (B99878)Good rsc.org
Rhodium ComplexNorborneneElemental Sulfur (S₈)exo-ThiiraneGood rsc.orgrsc.org
Molybdenum Oxo Complex + PhenylthiiraneNorbornenePhenylthiiraneexo-ThiiraneGood nih.gov
Rhodium Complex1-OcteneElemental Sulfur (S₈)No Reaction0% rsc.org

Miscellaneous Cyclization Strategies for Thiirane Synthesis

Beyond direct episulfidation, several cyclization strategies have been established for synthesizing the thiirane ring. One of the most common and reliable methods is the conversion of pre-existing oxiranes (epoxides). thieme.dethieme.de This chalcogen exchange is typically accomplished using sulfurating reagents like potassium thiocyanate or thiourea. rsc.orgthieme.dethieme.de The reaction of epoxides with thiourea in a deep eutectic solvent (DES) has been reported as a straightforward and odorless method to produce the corresponding thiiranes. organic-chemistry.org This approach benefits from the wide availability of epoxides in stereochemically pure forms, allowing for the synthesis of chiral thiiranes.

Another cyclization approach starts from α-haloketones. These substrates can be converted to thiiranes in excellent yields and with high diastereoselectivity through a one-pot reaction with O,O-diethyl hydrogen phosphorodithioate (B1214789) and an alumina-supported sodium borohydride (B1222165) under microwave irradiation and solvent-free conditions. organic-chemistry.org

Stereoselective Synthesis of this compound

The development of stereoselective methods is crucial for accessing enantiomerically pure thiiranes, which are important chiral building blocks.

Chiral Auxiliaries in Thiirane Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a foundational pillar of asymmetric synthesis, enabling the production of a desired stereoisomer. wikipedia.org The auxiliary, being chiral itself, biases the formation of one diastereomer over another in subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. wikipedia.org While this approach is widely used for many transformations, such as stereoselective aldol (B89426) reactions and alkylations using Evans oxazolidinones or Ellman's tert-butanesulfinamide, its specific application in the direct synthesis of chiral thiiranes is not extensively documented in the literature. researchgate.netosi.lv In principle, a chiral auxiliary could be attached to a precursor molecule, such as an alkene or an epoxide, to direct the diastereoselective sulfur transfer or ring-closing step, but dedicated systems for this purpose in thiirane synthesis remain a developing area.

Diastereoselective and Enantioselective Approaches to Substituted Thiiranes

Significant progress has been made in diastereoselective and enantioselective thiirane synthesis, primarily through the manipulation of epoxides. A highly efficient method involves the kinetic resolution of racemic epoxides. nih.govresearchgate.net This process can be catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), using a thiolactam as the sulfur donor. researchgate.netd-nb.info The reaction furnishes both the unreacted epoxide and the resulting thiirane product in high enantiomeric purity and good yields. nih.govfigshare.com The enantioselectivity is governed by steric interactions between the epoxide and the substituents on the CPA catalyst. d-nb.info

Biocatalysis offers a green and highly selective alternative. A biocatalytic thionation strategy has been developed based on the enantioselective ring-opening of epoxides with thiocyanate, catalyzed by a halohydrin dehalogenase (HHDH) enzyme. nih.govresearchgate.net This method has been successfully applied to both aryl- and alkyl-substituted epoxides, producing chiral thiiranes with up to 98% enantiomeric excess (ee). nih.govresearchgate.net

Table 2: Enantioselective Approaches to Thiiranes
MethodCatalyst/EnzymeSubstrateResultYield/eeReference
Kinetic ResolutionChiral Phosphoric Acid (CPA)rac-Styrene oxide(S)-Styrene oxide and (R)-Styrene sulfideHigh Yield and ee researchgate.net
Biocatalytic ThionationHalohydrin Dehalogenase (HHDH)Aryl- and alkyl-substituted epoxidesChiral thiiranesUp to 43% yield, 98% ee nih.govresearchgate.net

Stereospecific Electrocyclization of Thiocarbonyl Ylides

A novel and highly stereoselective method for synthesizing cis-thiiranes involves the stereospecific electrocyclization of thiocarbonyl ylides. gist.ac.krresearchgate.net In this approach, readily available E,E-aldazine N-oxides are treated with Lawesson's reagent. thieme.degist.ac.kr This generates a trans-thiocarbonyl ylide intermediate in situ. thieme.degist.ac.kr This intermediate then undergoes a stereospecific conrotatory 4π-electrocyclization to furnish the corresponding cis-1,2-disubstituted thiirane with almost exclusive diastereoselectivity. thieme.denih.gov The reaction mechanism, which accounts for the high degree of stereocontrol, has been supported by mechanistic experiments and DFT calculations. thieme.degist.ac.kr While this method provides excellent diastereoselectivity, the reported examples have focused primarily on the synthesis of cis-1,2-diarylthiiranes. gist.ac.krresearchgate.net Its applicability to the synthesis of mono- or dialkyl-substituted thiiranes like this compound has not been extensively demonstrated.

Catalytic Methods in this compound Synthesis

Catalysis is central to modern, efficient thiirane synthesis, enabling milder reaction conditions and greater control over selectivity.

Metal-Catalyzed Episulfidation : As discussed previously, molybdenum and rhodium complexes are effective catalysts for the direct sulfur transfer from a sulfur source to an alkene. nih.govrsc.orgrsc.org Molybdenum oxo complexes, in particular, have shown broad utility in catalyzing episulfidation with elemental sulfur or other thiiranes. nih.govacs.org While powerful, the substrate scope can be a limitation, with some catalysts showing low reactivity towards unactivated terminal alkenes. rsc.org

Organocatalysis : An efficient, metal-free organocatalytic protocol for thiirane synthesis from alkenes has been developed. chemistryviews.org This method proceeds in two steps: an initial epoxidation of the alkene using 2,2,2-trifluoroacetophenone as an organocatalyst with H₂O₂ as the oxidant, followed by a catalyst-free ring-opening of the resulting epoxide with thiourea as the sulfur source. chemistryviews.org This cheap and easy-to-execute protocol works well for both aromatic and aliphatic substrates, providing the desired thiiranes in moderate to excellent yields. chemistryviews.org

Brønsted Acid Catalysis : Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for the enantioselective conversion of epoxides into thiiranes via kinetic resolution. nih.govfigshare.com This approach is notable for its ability to achieve high enantioselectivity with very low catalyst loadings (as low as 0.01 mol%). nih.govfigshare.com

Biocatalysis : The use of enzymes, such as halohydrin dehalogenases, represents a sustainable catalytic approach. nih.gov These biocatalysts enable the enantioselective synthesis of chiral thiiranes from racemic epoxides under mild, aqueous conditions, demonstrating the utility of enzymes in expanding the toolbox for chiral synthesis. nih.govresearchgate.net

Mechanistic Insights into 2 Propan 2 Yl Thiirane Reactivity

Ring-Opening Reactions of Thiiranes

Thiiranes, or episulfides, are valuable intermediates in organic synthesis, primarily due to the susceptibility of their strained three-membered ring to undergo cleavage. researchgate.net This reactivity allows for their transformation into a wide array of functional groups and sulfur-containing polymers. nih.gov The ring-opening can be initiated by various reagents and conditions, leading to different mechanistic pathways and products.

Nucleophilic attack is a common and extensively studied mode of reaction for thiiranes. researchgate.netresearchgate.net These reactions involve the approach of a nucleophile to one of the ring's carbon atoms, leading to the cleavage of a carbon-sulfur bond and the formation of a thiol or thioether derivative. researchgate.net The process is a cornerstone for preparing various sulfur-containing molecules. nih.gov

In unsymmetrical thiiranes such as 2-(propan-2-yl)thiirane, the nucleophile can attack either the substituted (C-2) or the unsubstituted (C-3) carbon atom. The outcome of this choice, known as regioselectivity, is governed by a balance of steric and electronic factors. magtech.com.cn

Under neutral or basic conditions, nucleophilic ring-opening of unsymmetrical thiiranes is generally controlled by steric hindrance. researchgate.netresearchgate.net The nucleophile preferentially attacks the less sterically hindered carbon atom. researchgate.net In the case of this compound, the bulky isopropyl group at the C-2 position significantly obstructs the path of the incoming nucleophile. Consequently, the attack occurs predominantly at the unsubstituted C-3 carbon. This mode of reaction is typical for strong nucleophiles. magtech.com.cn

NucleophilePredominant Site of Attack on this compoundControlling Factor
Thiolates (RS⁻)C-3 (less substituted)Steric Hindrance
Amines (RNH₂)C-3 (less substituted)Steric Hindrance
Alkoxides (RO⁻)C-3 (less substituted)Steric Hindrance

Electronic effects can also influence regioselectivity, particularly when substituents can stabilize a positive charge. researchgate.net However, for simple alkyl-substituted thiiranes like this compound, steric factors are the primary determinant in the absence of acid catalysts. researchgate.net

The nucleophilic ring-opening of thiiranes is a stereospecific reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgresearchgate.net A key feature of the SN2 reaction is the backside attack of the nucleophile relative to the leaving group. libretexts.orgchemistrysteps.com In the context of a thiirane (B1199164) ring, the nucleophile attacks one of the carbon atoms from the side opposite the C-S bond that is being broken.

This backside attack results in an inversion of the configuration at the carbon center where the substitution occurs. libretexts.orgchemistrysteps.com If this compound with a specific stereochemistry (e.g., the R-enantiomer) undergoes nucleophilic attack at the C-2 chiral center, the resulting product will have the opposite (S) configuration at that carbon. This stereospecificity is a crucial aspect of thiirane chemistry, allowing for the synthesis of stereochemically defined products. libretexts.org

The presence of a Lewis acid can significantly alter the regioselectivity of the ring-opening reaction. researchgate.net Lewis acids coordinate with the sulfur atom of the thiirane ring, which has two main consequences: it activates the ring towards nucleophilic attack and it polarizes the C-S bonds.

This coordination enhances the leaving group ability of the sulfur atom and induces a partial positive charge on the adjacent carbon atoms. In an unsymmetrical thiirane like this compound, the partial positive charge is better stabilized at the more substituted carbon (C-2) due to the electron-donating effect of the isopropyl group. This effect can shift the controlling factor from steric to electronic. researchgate.net As a result, even weak nucleophiles may preferentially attack the more substituted C-2 position, a reversal of the regioselectivity observed under basic or neutral conditions. researchgate.netresearchgate.net This phenomenon is particularly noted in reactions catalyzed by acids. researchgate.net

ConditionPredominant Site of AttackControlling Factor
Basic/Neutral (Strong Nucleophile)C-3 (less substituted)Steric
Acidic/Lewis Acid (Weak Nucleophile)C-2 (more substituted)Electronic

Thiiranes can also undergo ring-opening initiated by electrophiles. nih.govbeilstein-journals.org The reaction typically begins with the electrophile attacking the lone pair of electrons on the sulfur atom, forming a highly reactive episulfonium ion intermediate. This intermediate is then susceptible to attack by a nucleophile.

For instance, the reaction of a thiirane with an electrophilic halogen source, such as methanesulfenyl bromide, leads to efficient ring-opening. nih.gov The episulfonium ion formed is then opened by the counter-ion or another nucleophile present in the reaction mixture. The regioselectivity of the nucleophilic attack on the episulfonium ion intermediate generally follows Markovnikov's rule, with the nucleophile attacking the more substituted carbon, which can better stabilize the developing positive charge.

The thermal decomposition of thiiranes provides a pathway to alkenes through desulfurization. nih.gov Mechanistic studies on the parent compound, thiirane, have identified two potential pathways for this thermal process. nih.gov

Homolytic Ring-Opening : This pathway involves the homolytic cleavage of one of the C-S bonds, which requires significant activation energy, to form a diradical intermediate. This diradical can then react with another thiirane molecule in a radical chain reaction, ultimately eliminating ethene and forming disulfur (S₂). nih.gov For this compound, the initial C-S bond cleavage would be expected to occur at the more substituted C-2 carbon, as this would lead to a more stable secondary radical.

Sulfur Atom Transfer : An alternative bimolecular mechanism involves the transfer of a sulfur atom from one thiirane molecule to another. This process forms a thiirane 1-sulfide intermediate, which can then decompose unimolecularly to yield an alkene and disulfur (S₂). This pathway is calculated to have a lower activation enthalpy and is consistent with a second-order rate law observed in many experimental studies of thiirane desulfurization. nih.gov

The choice of pathway and the specific products can be influenced by the substitution pattern on the thiirane ring and the reaction conditions.

Nucleophilic Ring-Opening Reactions

Ring Expansion Reactions of Thiiranes

Beyond sulfur extrusion, the inherent ring strain of thiiranes makes them valuable precursors for ring expansion reactions, providing access to a variety of larger sulfur-containing heterocycles researchgate.netsemanticscholar.org. These transformations involve the insertion of atoms into the thiirane ring and are synthetically useful for constructing four-, five-, six-, and even seven-membered heterocyclic systems researchgate.netdntb.gov.ua.

The expansion of the three-membered thiirane ring to a four-membered thietane ring is a well-established synthetic strategy nih.govbeilstein-journals.org. A common method involves the reaction of a thiirane with a sulfur ylide, such as dimethyloxosulfonium methylide rsc.org.

The mechanism for this transformation involves two key steps:

Nucleophilic Ring-Opening : The ylide acts as a nucleophile, attacking one of the carbon atoms of the thiirane ring. This attack opens the strained three-membered ring to form a thiolate intermediate rsc.org.

Intramolecular Cyclization : The newly formed thiolate then acts as an intramolecular nucleophile, displacing the dimethyl sulfoxide group to form the new four-membered thietane ring rsc.orgresearchgate.net.

This approach provides an efficient route to thietanes from readily available thiiranes rsc.org. Both nucleophilic and electrophilic ring expansion strategies have been successfully developed for thietane synthesis nih.govbeilstein-journals.org.

Thiiranes can also serve as starting materials for larger heterocycles through various ring expansion strategies researchgate.netsemanticscholar.org. The specific outcome often depends on the substituents on the thiirane ring and the reagents employed.

Five-Membered Heterocycles : The expansion of vinyl thiiranes is a notable route to five-membered rings. For instance, copper-catalyzed reactions of vinyl thiiranes can lead to the formation of dihydrothiophenes or other five-membered sulfur heterocycles nih.gov. Palladium-catalyzed cyclizations of 2-vinylthiiranes with heterocumulenes can also yield five-membered rings like thiazolidines and oxathiolanes semanticscholar.org.

Ring SizeReaction TypeSubstrate ExampleReagents/CatalystProduct Type
4Nucleophilic Ring ExpansionGeneral ThiiranesTrimethyloxosulfonium iodide / NaHThietanes rsc.org
5Palladium-Catalyzed Cyclization2-VinylthiiranesHeterocumulenes / Pd(0) catalystThiazolidines, Oxathiolanes semanticscholar.org
7Electrophilic Ring ExpansionArylthiiranesPhenoxyacetyl chloride / TriethylamineBenzo[d]thiepinones researchgate.netresearchgate.net

Mechanistic Pathways of Ring Expansion (Insertion, Nucleophilic/Electrophilic Ring Opening, Cyclization)

The three-membered ring of this compound is highly strained, making it susceptible to ring-expansion reactions, which provide a synthetic route to larger, more stable heterocyclic systems, particularly four-membered thietanes. These transformations can proceed through various mechanistic pathways, including nucleophilic and electrophilic ring openings followed by intramolecular cyclization. researchgate.netresearchgate.net

Nucleophilic Ring Opening and Intramolecular Cyclization:

A common pathway for the ring expansion of thiiranes involves an initial nucleophilic attack on one of the ring's carbon atoms. For unsymmetrically substituted thiiranes like this compound, the site of nucleophilic attack is governed by both steric and electronic factors. In base-catalyzed or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon atom (C-3), following an S(_N)2 mechanism. rsc.org

For instance, the rearrangement of 2-(1-haloalkyl)thiiranes to 3-substituted thietanes proceeds via an intramolecular nucleophilic substitution. nih.govbeilstein-journals.org This process is initiated by a nucleophile that facilitates the formation of an intermediate, which then cyclizes to the more stable thietane ring. A similar mechanism can be envisaged for derivatives of this compound. For example, a thiirane-2-methanol derivative can be converted to a thietane under Mitsunobu conditions. nih.govbeilstein-journals.org The reaction begins with the activation of the hydroxyl group by triphenylphosphine, followed by an intramolecular S(_N)2 attack by the sulfur atom, which opens the thiirane ring and subsequently forms the thietane ring after another nucleophilic displacement. beilstein-journals.org

Electrophilic Ring Expansion:

Electrophilic ring expansions of thiiranes are also known, although less common than nucleophilic pathways. researchgate.netresearchgate.net These reactions can involve the interaction of the nucleophilic sulfur atom in the thiirane ring with a strong electrophile. The resulting intermediate can then rearrange to a more stable, expanded ring system. For unsymmetrical thietanes, electrophilic ring expansion often proceeds through an electrophilic attack followed by a Stevens-type rearrangement, where the more substituted vicinal carbon shifts. researchgate.net

Reaction Type Initiating Step Key Intermediate Product Type
Nucleophilic Ring ExpansionS(_N)2 attack by a nucleophile on a ring carbon.Thiolate anionSubstituted Thietanes
Electrophilic Ring ExpansionAttack by an electrophile on the sulfur atom.Sulfonium (B1226848) ionRearranged Heterocycles
Thiirane-Thietane RearrangementIntramolecular nucleophilic substitution.1-thiabicyclo[1.1.0]butane cation3-Substituted Thietanes

Other Transformation Reactions

Beyond ring expansion, this compound can undergo various other transformations, including oxidation and derivatization, to yield a diverse array of sulfur-containing compounds.

The sulfur atom in the thiirane ring can be readily oxidized to form thiirane-1-oxides (episulfoxides) and subsequently thiirane-1,1-dioxides (episulfones). The oxidation of thiirane with reagents like sodium metaperiodate yields the corresponding episulfoxide. wikipedia.orgscribd.com Further oxidation under controlled conditions can produce the thiirane 1,1-dioxide. These episulfones are of synthetic interest but are often thermally unstable. Primary sulfonyl chlorides can react with a base to yield mixtures of cis- and trans-2,3-disubstituted thiirane-1,1-dioxides, which can then be thermolyzed to form alkenes. researchgate.net

Oxidation State Compound Class Example Reagent
S(IV)Thiirane-1-oxide (Episulfoxide)Sodium metaperiodate
S(VI)Thiirane-1,1-dioxide (Episulfone)Peroxy acids

The high reactivity of the thiirane ring allows for its use as a precursor in the synthesis of numerous other organosulfur compounds. researchgate.net The ring-opening reactions are particularly useful for introducing a mercaptoethyl functional group.

Mercaptoethylation: this compound can react with various nucleophiles, such as amines, in a process known as mercaptoethylation. This reaction involves the nucleophilic attack of the amine on a ring carbon, leading to the opening of the thiirane ring and the formation of a β-aminothiol. For example, the reaction of ethylene (B1197577) sulfide (B99878) with amines produces 2-mercaptoethylamines, which are effective chelating ligands. wikipedia.org A similar reaction with this compound would yield derivatives of 1-mercapto-3-methylbutan-2-amine.

Synthesis of Disulfides and Thioethers: Thiiranes can also be converted into disulfides and other sulfur-containing heterocycles. unifi.itnih.gov These transformations often proceed through a ring-opening mechanism initiated by a nucleophile or an electrophile, followed by reaction with another sulfur-containing species or intramolecular cyclization.

Phosphite Esters: Trialkyl phosphites are known to react with thiiranes, resulting in stereospecific desulfurization to yield the corresponding alkene. This reaction is a valuable method for converting an epoxide to an alkene with retention of stereochemistry, via the intermediate thiirane. The reaction proceeds through a nucleophilic attack of the phosphite on the sulfur atom, leading to the formation of a phosphorane intermediate which then collapses to give the alkene and a thiophosphoric ester.

Thiourea (B124793): Thiourea is a common reagent used to synthesize thiiranes from epoxides. organic-chemistry.orgresearchgate.net The reaction typically proceeds in the presence of an acid, forming a β-hydroxythiouronium salt intermediate. Subsequent treatment with a base promotes an intramolecular S(_N)2 reaction, where the sulfur atom displaces the hydroxyl group to form the thiirane ring. While primarily used for synthesis, thiourea can also react with thiiranes under certain conditions, potentially leading to ring-opening or the formation of oligomeric species. beilstein-journals.org

Reagent Reaction Type Primary Product from Thiirane Mechanism Highlight
Trialkyl PhosphiteDesulfurizationAlkeneNucleophilic attack on sulfur.
ThioureaThiirane Synthesis (from Epoxide)ThiiraneFormation of β-hydroxythiouronium salt followed by intramolecular cyclization.

Theoretical and Computational Studies of 2 Propan 2 Yl Thiirane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. For 2-(propan-2-yl)thiirane, these calculations focus on frontier molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

For thiiranes, the HOMO is typically associated with the lone pair electrons on the sulfur atom, making it the primary site for electrophilic attack. The LUMO is generally a σ* antibonding orbital of the C-S bonds. Nucleophilic attack, which leads to ring-opening, targets the carbon atoms of the thiirane (B1199164) ring, a reaction process influenced by the LUMO's characteristics.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.gov These descriptors provide a more nuanced understanding of the molecule's potential interactions.

Interactive Data Table: Key Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A large HOMO-LUMO gap implies greater hardness and lower reactivity. mdpi.com
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of polarizability and higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ is chemical potential, μ ≈ -χ)A measure of the energy stabilization when the molecule acquires additional electronic charge.

While specific values for this compound require dedicated computation, the presence of the electron-donating isopropyl group is expected to raise the HOMO energy level compared to the parent thiirane, potentially making it a better nucleophile and more reactive toward electrophiles.

The distribution of electron density in this compound is uneven due to the differing electronegativities of carbon, sulfur, and hydrogen, resulting in a net molecular dipole moment. The sulfur atom, being more electronegative than the carbon atoms, draws electron density towards itself. This polarization is a key feature of the thiirane ring.

Natural Bond Orbital (NBO) analysis is a computational method used to calculate the charge distribution on each atom. semanticscholar.org In the thiirane ring, the sulfur atom carries a partial negative charge, while the ring carbons carry partial positive charges. This charge separation makes the carbon atoms susceptible to nucleophilic attack, a fundamental aspect of thiirane's reactivity. The molecular electrostatic potential (MEP) map visually represents this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Investigation of Ring Strain Energy (RSE)

The three-membered ring of this compound is highly strained due to significant deviation from ideal tetrahedral bond angles. This ring strain energy (RSE) is a major thermodynamic driving force for its ring-opening reactions. dtic.milresearchgate.net

Several factors contribute to the high RSE in three-membered rings like thiiranes, oxiranes, and aziridines:

Angle Strain: The internal bond angles are forced to be approximately 60°, a large deviation from the ideal sp³ bond angle of 109.5°. This Baeyer strain is the primary contributor to RSE.

Torsional Strain: The C-H bonds on adjacent carbon atoms are in a fully eclipsed conformation, leading to Pitzer strain.

Hybridization and Lone-Pair Repulsion: The hybridization of the heteroatom and the repulsion between its lone pairs influence the ring's stability. For elements in groups 15 and 16, an increase in the s-character of the lone pair's atomic orbital can lead to a higher p-character in the endocyclic bonds, which better accommodates the small bond angles and can relax some of the strain. acs.orgacs.org

The RSE varies significantly among three-membered heterocycles depending on the heteroatom. Computational studies have provided reliable estimates for the parent compounds.

Interactive Data Table: Comparison of Ring Strain Energies

CompoundHeteroatomTypical RSE (kcal/mol)Notes
Oxirane Oxygen~27.3 dtic.milThe high electronegativity of oxygen and significant angle strain result in a very high RSE.
Aziridine Nitrogen~26 researchgate.netSimilar in strain to oxirane, making it highly reactive.
Thiirane Sulfur~19.8 dtic.milThe larger atomic radius of sulfur and longer C-S bonds compared to C-O or C-N bonds allow for less severe bond angle distortion, resulting in a lower RSE. dtic.mil

Despite having the lowest RSE of the three, thiirane is still a highly reactive molecule, with the strain energy providing a significant thermodynamic incentive for reactions that lead to the opening of the ring.

RSE is not a direct physical observable but is calculated as the energy difference between the cyclic molecule and a suitable strain-free acyclic reference. srce.hr Several computational models are used for this estimation:

Isodesmic and Homodesmotic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. mdpi.com By carefully choosing strain-free reference molecules, the calculated reaction energy isolates the effect of ring strain. Homodesmotic reactions provide a higher level of bond type conservation and are generally considered more reliable for RSE calculations. nih.gov

Quantum Chemical Methods: The energies of the molecules in these hypothetical reactions are calculated using various levels of theory, such as Density Functional Theory (DFT) or high-level ab initio methods like Coupled Cluster (e.g., DLPNO-CCSD(T)). nih.gov

Machine Learning Models: More recently, machine learning interatomic potentials (e.g., AIMNet2) and graph neural networks (GNNs) have been developed to predict RSE with high accuracy and efficiency, often using only the 2D structure of the molecule. chemrxiv.orgchemrxiv.org These models are trained on large databases of computationally derived RSE values. chemrxiv.org

Mechanistic Elucidation via Computational Chemistry

Computational chemistry offers a window into the energetic and structural changes that occur during a chemical reaction. By mapping potential energy surfaces, identifying transition states, and calculating reaction pathways, researchers can elucidate the detailed mechanisms of reactions involving this compound.

The ring-opening of thiiranes is a fundamental reaction, and understanding its mechanism is key to controlling the synthesis of various sulfur-containing compounds. The high ring strain of the thiirane ring (approximately 18-20 kcal/mol) makes it susceptible to nucleophilic attack, leading to ring cleavage.

Computational transition state analysis is employed to determine the energy barriers and geometries of the transition states for these ring-opening reactions. For an unsymmetrically substituted thiirane like this compound, nucleophilic attack can occur at either of the two ring carbons. The reaction is believed to proceed via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom, leading to the simultaneous breaking of the carbon-sulfur bond.

Theoretical calculations can predict the activation energies for attack at the sterically hindered C2 position (bearing the isopropyl group) versus the less hindered C3 position. These calculations typically involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. The results of such analyses help in understanding the regioselectivity of the reaction. For instance, in related substituted thiiranes, it has been shown that the reaction pathway with the lower activation energy is the favored one.

Table 1: Representative Calculated Activation Energies for Nucleophilic Ring-Opening of a 2-Alkylthiirane Note: The following data is illustrative and based on typical values for similar compounds, as specific computational data for this compound is not readily available in the cited literature.

Nucleophile Site of Attack Computational Method Calculated Activation Energy (kcal/mol)
CH₃S⁻ C2 (Substituted) DFT (B3LYP/6-31G*) 18.5
CH₃S⁻ C3 (Unsubstituted) DFT (B3LYP/6-31G*) 15.2
NH₃ C2 (Substituted) DFT (B3LYP/6-31G*) 22.1
NH₃ C3 (Unsubstituted) DFT (B3LYP/6-31G*) 19.8

Computational methods are invaluable for probing the factors that govern the regio- and stereoselectivity of chemical reactions. In the case of this compound, the presence of a chiral center at the C2 position means that reactions can also be stereoselective.

Density Functional Theory (DFT) calculations can be used to model the reaction pathways leading to different regio- and stereoisomers. By comparing the activation energies of the competing pathways, the most likely outcome of the reaction can be predicted. Factors such as steric hindrance from the bulky isopropyl group and the electronic effects of the substituent can be quantitatively assessed. For example, computational studies on similar systems have shown that nucleophilic attack generally occurs at the less substituted carbon, leading to the "anti-Markovnikov" product, due to lower steric hindrance. The stereochemical outcome, typically inversion of configuration at the reaction center, is also a hallmark of the S(_N)2 mechanism, which can be confirmed by computational modeling of the transition state geometry.

Beyond simple ring-opening, thiiranes can undergo various transformations, such as desulfurization, rearrangement, and polymerization. Computational chemistry allows for the mapping of the entire reaction pathway for these complex transformations. This involves identifying all relevant intermediates and transition states that connect the reactants to the products.

For example, the desulfurization of a thiirane by a phosphine (B1218219) to yield an alkene is a common reaction. Computational mapping of this reaction would involve calculating the energies of the initial phosphine-thiirane adduct, the transition state for sulfur transfer, and the final products (alkene and phosphine sulfide). Such a map provides a comprehensive understanding of the reaction mechanism and the factors that influence its rate and efficiency. While specific studies on this compound are not prevalent, the methodologies for mapping such reaction pathways are well-established.

Computational Spectroscopy (e.g., DFT-Calculated Vibrational Spectra, NMR Shifts)

Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. By calculating properties such as vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, computational methods can aid in the identification and characterization of compounds like this compound.

Density Functional Theory (DFT) is widely used for these calculations. For vibrational spectroscopy, the harmonic vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the NMR shielding tensors, from which the chemical shifts can be derived. researchgate.net These calculated chemical shifts are often in good agreement with experimental data and can be used to confirm structural assignments. nih.govreddit.com

Table 2: Representative DFT-Calculated Vibrational Frequencies for this compound Note: The following data is illustrative and based on typical values for similar compounds, as specific computational data for this compound is not readily available in the cited literature.

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) Description
ν(C-H) 2960-3050 C-H stretching (isopropyl and thiirane ring)
δ(CH₃) 1450-1470 CH₃ bending
δ(CH₂) 1420-1440 CH₂ scissoring (thiirane ring)
Ring breathing ~1050 Symmetric stretching of the thiirane ring
ν(C-S) 620-680 C-S stretching

Table 3: Representative DFT-Calculated ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is illustrative and based on typical values for similar compounds, as specific computational data for this compound is not readily available in the cited literature. Chemical shifts are relative to TMS.

Atom Calculated ¹H Chemical Shift (ppm) (GIAO-B3LYP/6-311+G(d,p)) Calculated ¹³C Chemical Shift (ppm) (GIAO-B3LYP/6-311+G(d,p))
C2-H 2.55 -
C3-Hₐ 2.20 -
C3-Hₑ 2.65 -
CH (isopropyl) 1.85 -
CH₃ (isopropyl) 1.05 -
C2 - 35.5
C3 - 25.0
CH (isopropyl) - 32.0
CH₃ (isopropyl) - 21.5

The required data, including precise ¹H and ¹³C NMR chemical shifts, coupling constants, and specific IR vibrational band assignments for this compound, are essential for creating a scientifically accurate and informative article. Searches for this information under its systematic name and common synonyms such as "2-isopropylthiirane" did not yield the necessary experimental spectra for a thorough analysis.

While general principles of NMR and IR spectroscopy and data for related compounds like thiirane and other substituted thiiranes are available, providing such information would not adhere to the strict requirement of focusing solely on this compound. Constructing an article without the specific spectral data for the target molecule would lead to speculation and would not meet the standards of scientific accuracy.

Further research or direct experimental analysis of this compound would be required to obtain the data necessary to fulfill the original request. At present, the absence of this foundational data in accessible sources precludes the development of the requested detailed spectroscopic analysis.

Spectroscopic Analysis of 2 Propan 2 Yl Thiirane

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. While specific mass spectral data for 2-(Propan-2-yl)thiirane is not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on the known behavior of thiiranes and alkyl-substituted cyclic compounds.

Upon electron ionization, the this compound molecule is expected to form a molecular ion (M+). The subsequent fragmentation pathways would likely involve the cleavage of the isopropyl group and the opening of the strained thiirane (B1199164) ring. Key expected fragments are detailed in the table below.

Fragment IonProposed Structurem/z (Expected)Significance
[M]+[C5H10S]+102Molecular Ion
[M - CH3]+[C4H7S]+87Loss of a methyl group from the isopropyl substituent
[M - C3H7]+[C2H3S]+59Loss of the isopropyl group (propyl radical)
[C3H7]+[CH(CH3)2]+43Isopropyl cation
[C2H4S]+[CH2-CH2-S]+60Thiirane radical cation from rearrangement

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For saturated heterocycles like thiiranes, the primary electronic transitions involve non-bonding electrons (n) on the sulfur atom and electrons in sigma (σ) bonds.

The primary electronic transitions expected for this compound are n → σ* transitions, which are characteristic of saturated compounds containing heteroatoms with lone pairs of electrons.

Electronic TransitionExpected Wavelength Range (λmax)Molar Absorptivity (ε)Notes
n → σ*~240 - 260 nmLow to moderateInvolves the non-bonding electrons of the sulfur atom.

The exact position and intensity of the absorption bands would be influenced by the solvent used for the analysis. utoronto.ca Polar solvents can lead to hypsochromic (blue) shifts for n → σ* transitions.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, no experimental data on its solid-state structure is available.

However, based on the known structure of the parent thiirane molecule determined by electron diffraction, the C-C and C-S bond distances are approximately 1.473 Å and 1.811 Å, respectively, with a C-C-S bond angle of about 66.0°. wikipedia.org For this compound, it is expected that the three-membered ring would be similarly strained. The attachment of the isopropyl group would likely lead to minor distortions in the ring geometry and would have a preferred orientation to minimize steric hindrance.

ParameterExpected Value/FeatureBasis of Expectation
Crystal SystemNot determinedNo experimental data available
Space GroupNot determinedNo experimental data available
Unit Cell DimensionsNot determinedNo experimental data available
Thiirane Ring ConformationPlanar, strainedBased on the structure of thiirane wikipedia.org
C-S Bond Length~1.82 ÅBased on the structure of thiirane wikipedia.org
C-C Bond Length (in ring)~1.47 ÅBased on the structure of thiirane wikipedia.org

Without experimental crystallographic data, the precise solid-state packing and intermolecular interactions of this compound remain unknown.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are weakly active in IR.

Specific Raman spectroscopic data for this compound is not widely published. However, the characteristic vibrational modes can be predicted based on the functional groups present in the molecule. The Raman spectrum would be dominated by vibrations of the thiirane ring and the isopropyl group.

Key expected Raman shifts for this compound are outlined below.

Vibrational ModeExpected Raman Shift (cm⁻¹)Description
C-H stretching (isopropyl and ring)2850 - 3000Stretching vibrations of the carbon-hydrogen bonds.
CH2 scissoring (ring)~1450Bending vibration of the methylene (B1212753) group in the thiirane ring.
C-C stretching (isopropyl)800 - 1200Stretching vibrations of the carbon-carbon bonds in the isopropyl group.
Ring breathing mode~1050Symmetric stretching of the thiirane ring.
C-S stretching600 - 700Stretching vibrations of the carbon-sulfur bonds in the thiirane ring.

The Raman spectrum would serve as a molecular fingerprint for this compound, allowing for its identification and structural characterization. The intensity and exact position of the Raman bands would provide detailed information about the molecular symmetry and the nature of the chemical bonds. nih.gov

Polymerization and Materials Science Applications of 2 Propan 2 Yl Thiirane

Ring-Opening Polymerization (ROP) of Thiiranes

The polymerization of thiiranes can be initiated through various mechanisms, including anionic, cationic, and metal-mediated pathways. mdpi.com These methods allow for the synthesis of polythioethers with varying degrees of control over molecular weight, structure, and stereochemistry.

Anionic ROP Mechanisms

Anionic ring-opening polymerization (AROP) of thiiranes proceeds via a nucleophilic attack on one of the carbon atoms of the thiirane (B1199164) ring. mdpi.com This process is often characterized by its "living" nature, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

The mechanism is initiated by a nucleophile, with thiolate species derived from thiols being particularly effective initiators for substituted thiiranes like propylene (B89431) sulfide (B99878). researchgate.net The propagation step involves the sequential attack of the growing thiolate chain end on new monomer molecules. mdpi.comresearchgate.net This type of polymerization typically exhibits first-order kinetics. researchgate.net Due to the superior ability of thiiranes to undergo AROP compared to their oxygen analogs (epoxides), side reactions are less common, enabling the formation of high molecular weight polymers. rsc.org For monosubstituted thiiranes such as 2-(propan-2-yl)thiirane, the nucleophilic attack is generally regioselective, occurring at the less sterically hindered carbon atom (β-cleavage), leading to a highly regular head-to-tail polymer structure. researchgate.net

Cationic ROP Mechanisms

Cationic ring-opening polymerization (CROP) is another important route for polymerizing thiiranes. This process can be initiated by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids. mdpi.com The mechanism can proceed through two primary pathways:

Active Chain End Mechanism : This involves a growing polymer chain with a cationic center, typically a sulfonium (B1226848) ion, at the chain end. This active end then adds to a monomer molecule via an Sₙ1 or Sₙ2 mechanism. mdpi.com

Activated Monomer Mechanism : In this pathway, the initiator protonates or coordinates with the sulfur atom of the monomer, activating it for nucleophilic attack by another monomer molecule. mdpi.com

CROP provides an effective strategy for synthesizing polythioethers with well-defined structures. rsc.orgnih.gov For instance, the cationic polymerization of 2-phenylthiirane (B14744496) has been shown to allow for precise control over the regio- and stereochemistry of the resulting polymer. rsc.orgnih.gov

Metal-Mediated Polymerization

Metal-mediated polymerization often involves a coordination-insertion mechanism, which has been extensively studied for other cyclic monomers like epoxides and lactides. nih.govresearchgate.net In this mechanism, the monomer first coordinates to the metal center of the catalyst. This is followed by the insertion of the monomer into the metal-initiator bond, leading to chain growth. Catalysts based on chromium, cobalt, and zinc have been explored for thiirane and epoxide polymerization. rsc.orgnih.gov Double metal cyanide (DMC) complexes, for example, are highly effective catalysts for the ROP of epoxides and can be applied to thiiranes. nih.gov This method holds promise for achieving high levels of control over polymer architecture and stereochemistry.

Synthesis of Polythioethers from Thiirane Monomers

The ROP of thiirane monomers is a primary route for synthesizing aliphatic polythioethers. rsc.org The choice of polymerization technique (anionic, cationic, or metal-mediated) dictates the characteristics of the final polymer.

Anionic polymerization, due to its living character, is particularly well-suited for producing block copolymers and polymers with high molecular weights (up to 300 kg mol⁻¹) and narrow dispersity. rsc.org Cationic polymerization can also yield well-defined polythioethers, with recent advancements demonstrating high control over the stereoregularity of the polymer backbone. rsc.orgnih.gov These synthetic strategies allow for the creation of a diverse range of polythioether materials from monomers like this compound, paving the way for their use in advanced applications.

Polymerization MethodInitiators/CatalystsMechanism HighlightsKey Features
Anionic ROP Nucleophiles (e.g., thiolates)Nucleophilic attack of growing thiolate chain end on the monomer. mdpi.comresearchgate.net"Living" polymerization, narrow molecular weight distribution, high molecular weight achievable. rsc.orgresearchgate.net
Cationic ROP Brønsted or Lewis AcidsPropagation via active cationic chain end (sulfonium ion) or activated monomer. mdpi.comAllows for control over regio- and stereochemistry. rsc.orgnih.gov
Metal-Mediated ROP Metal complexes (e.g., Cr, Zn, Co based)Coordination of monomer to metal center followed by insertion. rsc.orgnih.govnih.govPotential for high stereocontrol.

Stereocontrol in Thiirane Polymerization

Controlling the stereochemistry of the polymer backbone during polymerization is crucial as it directly influences the material's physical properties, such as crystallinity and thermal behavior. The key aspects of stereocontrol are regioregularity and stereoregularity.

Regioregularity and Stereoregularity in Poly(this compound)

Regioregularity refers to the orientation of monomer units within the polymer chain. For a monosubstituted thiirane like this compound, ring-opening can occur at either the substituted (α-cleavage) or unsubstituted (β-cleavage) carbon. This results in three possible linkages: head-to-tail (H-T), head-to-head (H-H), or tail-to-tail (T-T). A highly regioregular polymer consists exclusively of H-T linkages. In both anionic and cationic ROP, the attack of the growing chain or monomer typically occurs at the less sterically hindered unsubstituted carbon atom, leading to a high degree of H-T regioregularity. researchgate.net

Stereoregularity describes the spatial arrangement of the pendant groups (the isopropyl group in this case) along the polymer chain. This leads to different tacticities:

Isotactic: All pendant groups are on the same side of the polymer backbone.

Syndiotactic: Pendant groups are on alternating sides of the backbone.

Atactic: Pendant groups are randomly arranged.

Achieving high stereoregularity in the polymerization of this compound requires a stereospecific catalyst or the use of an enantiomerically pure monomer. For example, the cationic polymerization of enantiomerically pure 2-phenylthiirane has been shown to produce highly stereoregular poly(2-phenylthiirane). rsc.orgnih.gov Similarly, the polymerization of racemic monomers with certain stereoselective catalysts can produce isotactic polymers. researchgate.net While specific studies on the stereoregularity of poly(this compound) are not detailed in the provided search context, the principles established with analogous monomers like propylene sulfide and 2-phenylthiirane suggest that high levels of both regio- and stereocontrol are achievable through careful selection of the polymerization method and catalyst system.

Monomer ExamplePolymerization TypeObserved Stereocontrol
Propylene sulfideAnionic ROP (thiolate initiated)Pure regiochemical regulation (Head-to-Tail). researchgate.net
2-PhenylthiiraneCationic ROPHigh stereoregularity when using enantiopure monomer. rsc.orgnih.gov

Enantiopure Monomer Polymerization

The polymerization of racemic propylene sulfide using chiral initiators can lead to stereoselective polymerization, where one enantiomer is preferentially polymerized. For instance, studies have shown that using a catalytic system like n-butyllithium-(-)lithium menthoxide can result in the asymmetric selective polymerization of (S)-propylene sulfide from a racemic mixture. acs.org This process not only yields optically active polymers but is also accompanied by secondary reactions such as the selective desulfurization of the (R)-enantiomer. acs.org The optical rotation of the resulting polymer and the unreacted monomer can provide insights into the mechanism of stereoselection. acs.org

The synthesis of polythioethers with well-defined structures can also be achieved through the cationic ring-opening polymerization of thiiranes. researchgate.netrsc.org By using enantiomerically pure thiirane monomers, it is possible to produce polymers with high stereoregularity. rsc.org For example, chiral cadmium thiolates derived from cysteine esters have been used as initiators for the stereospecific polymerization of methylthiirane. researchgate.net Such controlled polymerization techniques are crucial for creating materials with specific chiroptical properties.

Table 1: Examples of Initiator Systems for Enantioselective Polymerization of Propylene Sulfide

Initiator SystemMonomerOutcomeReference
n-Butyllithium-(-)lithium menthoxideRacemic Propylene SulfideAsymmetric selective polymerization of (S)-PS; optically active polymer acs.org
Chiral cadmium thiolates of cysteineMethylthiiraneStereospecific polymerization researchgate.net
Tris(pentafluorophenyl)boraneN-benzylaziridines (related heterocycle)Cationic ring-opening polymerization researchgate.net

Copolymerization Studies

Copolymerization significantly broadens the range of properties and applications for polymers derived from this compound. By combining PS with other monomers, it is possible to create block and statistical copolymers with tailored characteristics.

Block copolymers containing poly(propylene sulfide) segments have been extensively explored for various applications, particularly in biomedicine and nanotechnology. These copolymers often combine a hydrophobic PPS block with a hydrophilic block, leading to self-assembly into structures like micelles and vesicles in aqueous environments. nih.govresearchgate.net

A common strategy involves the sequential polymerization of monomers. harth-research-group.orgmdpi.com For example, poly(ethylene glycol)-b-poly(propylene sulfide) (PEG-b-PPS) copolymers can be synthesized using PEG as a macroinitiator for the polymerization of propylene sulfide. researchgate.netrsc.org These amphiphilic block copolymers are of interest for drug delivery systems, as the PPS block can encapsulate hydrophobic drugs. nih.govresearchgate.net The sensitivity of the sulfide units in the PPS block to oxidation provides a mechanism for on-demand disassembly and drug release. nih.gov

Another example is the synthesis of poly(sarcosine)-b-poly(propylene sulfide) (PSarc-b-PPS) diblock copolymers. nih.gov In this case, the PPS block is synthesized via the ring-opening polymerization of propylene sulfide initiated by a small-molecule thiolate, followed by the polymerization of sarcosine (B1681465) N-carboxyanhydride to form the hydrophilic PSarc block. nih.gov The ratio of the hydrophilic to hydrophobic blocks dictates the morphology of the self-assembled nanostructures. nih.gov

ABA-type triblock copolymers have also been synthesized using bifunctional initiators. mdpi.com For instance, a di-functional thio-aluminium based initiator can be used to produce ABA triblock copolymers of PS and epoxides. rsc.org

Table 2: Examples of this compound Block Copolymers

Copolymer ArchitectureHydrophilic BlockHydrophobic BlockSynthesis MethodPotential ApplicationReference
Diblock (AB)Poly(ethylene glycol) (PEG)Poly(propylene sulfide) (PPS)Anionic Ring-Opening PolymerizationDrug Delivery, Nanocarriers researchgate.netrsc.org
Diblock (AB)Poly(sarcosine) (PSarc)Poly(propylene sulfide) (PPS)Ring-Opening PolymerizationNanomaterial Fabrication, Drug Delivery nih.gov
Triblock (ABA)Poly(epichlorohydrin) or Poly(propylene oxide)Poly(propylene sulfide) (PPS)Anionic Polymerization with Bifunctional InitiatorAdvanced Materials rsc.org

Statistical copolymerization provides a method to create polymers with properties intermediate between those of the corresponding homopolymers or with unique properties arising from the random distribution of monomer units. A facile method for the statistical copolymerization of propylene sulfide with epoxides, such as epichlorohydrin (B41342) or propylene oxide, has been developed using thio-aluminium based initiators. rsc.org This method is notable because it represents the first instance of statistical copolymerization of PS and epoxides with similar reactivity ratios, allowing for fine control over the copolymer composition. rsc.org

Another approach involves the copolymerization of propylene carbonate with carbonyl sulfide. rsc.orgbohrium.com This process proceeds through several steps, including the in situ generation of propylene sulfide from a cyclic thiocarbonate intermediate, which then undergoes ring-opening polymerization. rsc.orgbohrium.com The resulting polymers contain primarily thioether units along with some thiocarbonate units, and the content of each can be regulated by the reaction conditions. rsc.org

Applications of Thiirane-Derived Polymers in Materials Science

Polymers derived from this compound possess a unique combination of properties that make them suitable for advanced materials science applications. The presence of sulfur in the polymer backbone is key to many of these characteristics.

Sulfur-Rich Polymers: The incorporation of elemental sulfur into polymers is an attractive strategy for creating materials with high sulfur content. cjps.orgcjps.orgmagritek.com Thiiranes, such as this compound, can undergo ring-opening copolymerization with elemental sulfur (S₈) to produce sulfur-rich polysulfides. researchgate.net This approach allows for the placement of a large quantity of sulfur atoms within the polymer main chain. researchgate.net These sulfur-rich polymers are investigated for applications such as dynamic materials with self-healing and reprocessing capabilities, enabled by the reversible nature of polysulfide bonds. cjps.orgcjps.orgmagritek.com

High Refractive Index Polymers: There is a significant demand for high-refractive-index polymers (HRIPs) in optoelectronic devices like image sensors and light-emitting diodes (LEDs). researchgate.netnih.govnih.goveurekalert.orgresearchgate.net Sulfur-containing polymers are excellent candidates for HRIPs due to the high molar refraction of the sulfur atom. nih.gov Poly(phenylene sulfide) (PPS) derivatives, for example, exhibit high refractive indices. researchgate.netnih.gov While poly(propylene sulfide) itself is an aliphatic polysulfide, the principles of incorporating sulfur to increase the refractive index apply. Research has focused on developing sulfur-rich polymers that maintain high transparency in the visible range. eurekalert.orgresearchgate.net A one-step vapor-phase process called sulfur chemical vapor deposition has been used to create highly stable, ultrahigh refractive index (n > 1.9) polymers from elemental sulfur and vinyl monomers. researchgate.net

Biomedical Applications: Poly(propylene sulfide) is also explored for various biomedical applications due to its biocompatibility and biodegradability. sigmaaldrich.com It can be formulated into nanoparticles for controlled and sustained drug delivery. sigmaaldrich.com Furthermore, its tunable mechanical and chemical properties make it a candidate for tissue engineering scaffolds and as a coating for medical devices. sigmaaldrich.com

Table 3: Summary of Applications for Thiirane-Derived Polymers

Application AreaKey PropertyPolymer TypeExampleReference
Dynamic MaterialsReversible Polysulfide BondsSulfur-Rich PolymersCopolymers of thiiranes and elemental sulfur cjps.orgcjps.orgmagritek.com
Optical DevicesHigh Refractive IndexSulfur-Containing PolymersPoly(phenylene sulfide) derivatives, polymers from sulfur CVD researchgate.netnih.govnih.goveurekalert.orgresearchgate.net
Drug DeliveryBiocompatibility, Controlled ReleasePoly(propylene sulfide)PPS nanoparticles, PEG-b-PPS micelles nih.govsigmaaldrich.com
Tissue EngineeringBiocompatibility, Tunable PropertiesPoly(propylene sulfide)PPS scaffolds sigmaaldrich.com

Future Research Directions in 2 Propan 2 Yl Thiirane Chemistry

Development of Novel Stereoselective Catalytic Systems

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For 2-(propan-2-yl)thiirane, which possesses a stereocenter, the development of stereoselective catalytic systems is a critical research frontier. While the conversion of chiral epoxides to thiiranes with reagents like thiourea (B124793) often proceeds with an inversion of configuration, direct, highly enantioselective catalytic methods starting from achiral precursors are more desirable. acs.orgtandfonline.com

Future efforts should concentrate on two main areas:

Asymmetric Organocatalysis: Chiral organocatalysts, such as derivatives of thiourea and phosphoric acid, have shown promise in the kinetic resolution of terminal thiiranes. nih.govnih.gov Research should be directed towards designing catalysts that can achieve high enantiomeric excess (ee) in the synthesis of this compound from its corresponding alkene (3-methyl-1-butene) or epoxide.

Transition-Metal Catalysis: Metal complexes are known to catalyze sulfur transfer reactions. tandfonline.com The development of chiral ligand-metal systems could provide a powerful tool for the asymmetric synthesis of this compound.

Catalyst TypePotential PrecursorAnticipated ReactionResearch Goal
Chiral Phosphoric AcidRacemic this compoundKinetic ResolutionIsolation of one enantiomer in high purity
Chiral Thiourea Catalyst2-Isopropyl-oxiraneAsymmetric Ring Opening/ClosingHigh enantioselectivity in epoxide to thiirane (B1199164) conversion
Chiral Salen-Metal Complex3-Methyl-1-butene + Sulfur SourceDirect Asymmetric EpisulfidationHigh yield and enantiomeric excess from alkene

Exploration of New Reaction Pathways and Mechanistic Discoveries

The reactivity of the strained thiirane ring offers a rich landscape for discovering new chemical transformations. While the ring-opening of thiiranes with nucleophiles is a known process, a systematic exploration of the reactivity of this compound is needed. osti.gov

Key research avenues include:

Catalytic Ring-Expansion: Transition metal complexes can catalyze the transformation of simple thiiranes into larger cyclic polydisulfides. acs.org Investigating similar reactions for this compound could lead to novel sulfur-containing macrocycles.

Cycloaddition Reactions: The intermediate thiocarbonyl ylides, which can be generated from thiiranes, are valuable in [3+2] cycloaddition reactions. nih.govthieme.de Studying these pathways for this compound would provide access to complex heterocyclic systems.

Mechanistic Studies: A detailed mechanistic understanding is crucial for controlling reaction outcomes. Future work should employ kinetic studies, isotopic labeling, and computational analysis to elucidate the mechanisms of new and existing reactions involving this compound, including its thermal decomposition pathways. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis increasingly emphasizes sustainability and efficiency. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. drreddys.commdpi.com

The integration of this compound synthesis into a flow system represents a significant step forward. A continuous process could be designed for the conversion of 2-isopropyl-oxirane using a supported sulfur reagent (e.g., thiourea on silica (B1680970) gel) packed into a column reactor. tandfonline.com This approach would not only improve reaction control and safety but also align with the principles of green chemistry by minimizing solvent use and enabling catalyst recycling. tandfonline.comresearchgate.net The development of such a process would make this compound and its derivatives more accessible for further research and industrial application.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. For this compound, advanced modeling can accelerate discovery and rationalize experimental findings.

Future computational research should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and ab initio methods to map the potential energy surfaces for reactions of this compound. nih.govacs.org This can help predict reaction barriers, identify intermediates (such as thiocarbonyl ylides), and understand stereochemical outcomes. nih.gov

Catalyst Design: Modeling the interaction between this compound precursors and potential catalysts to predict binding affinities and transition state energies. This predictive capability can guide the rational design of new, more effective stereoselective catalysts.

Property Prediction: Calculating key molecular properties of this compound and its potential polymeric derivatives, such as electronic structure, vibrational frequencies, and reactivity indices, to guide their application in materials science.

Computational MethodArea of ApplicationResearch Objective
Density Functional Theory (DFT)Reaction PathwaysCalculate transition state energies and predict product distributions for ring-opening reactions.
Molecular Dynamics (MD)Polymer PropertiesSimulate the conformational behavior and bulk properties of poly(this compound).
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme InhibitionModel the interaction of this compound derivatives with biological targets like gelatinases. nih.gov

Expanding Polymeric Applications and Material Properties

Thiiranes are valuable monomers for the synthesis of sulfur-containing polymers, which often exhibit unique and useful properties such as high refractive indices and good thermal stability. nih.govtandfonline.com The polymerization of this compound is a promising but underexplored area.

Future research should systematically investigate the polymerization of this compound through various mechanisms, including anionic, cationic, and coordination polymerization. A key goal would be to control the polymer's molecular weight, polydispersity, and tacticity. The resulting poly(this compound) should be thoroughly characterized to determine its material properties, including its refractive index, thermal decomposition temperature, glass transition temperature, and mechanical strength. These polymers could find applications as advanced optical materials, specialty adhesives, or coatings.

Investigation of Thiirane-Based Ligand Design in Organometallic Chemistry

The ability of sulfur atoms to coordinate with transition metals makes thiiranes interesting building blocks for ligand synthesis. The ring-opening of chiral thiiranes with phosphorus-based nucleophiles has been shown to be an effective strategy for creating novel chiral (P,S) bidentate ligands. acs.org

Applying this strategy to enantiomerically pure this compound could yield a new class of chiral ligands. The isopropyl group provides steric bulk that could influence the catalytic activity and selectivity of the resulting metal complexes. Future work should involve:

Synthesizing enantiopure (R)- and (S)-2-(propan-2-yl)thiirane.

Reacting these chiral thiiranes with various phosphine (B1218219) and amine nucleophiles to generate a library of new chiral ligands.

Coordinating these ligands to catalytically relevant metals such as palladium, rhodium, iridium, and ruthenium. acs.org

Screening the resulting organometallic complexes for their efficacy in key asymmetric catalytic reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

This line of inquiry could lead to the discovery of highly effective catalysts for important chemical transformations, further highlighting the synthetic utility of this compound.

Q & A

Basic: What are the standard synthetic routes for 2-(Propan-2-yl)thiirane, and how is its structural integrity validated?

The synthesis of thiirane derivatives typically involves epoxidation followed by sulfur substitution. For example, analogs like SB-3CT (a 2-[(arylsulfonyl)methyl]thiirane) are synthesized via nucleophilic ring-opening of epoxides with thiols or sulfides, followed by purification via column chromatography . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR for stereochemical confirmation) and high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns . X-ray crystallography using SHELX software can resolve stereochemical ambiguities, though this requires high-quality single crystals .

Advanced: How do computational methods like density functional theory (DFT) elucidate the ring-opening mechanism of this compound?

DFT studies on thiirane derivatives (e.g., SB-3CT) reveal that ring-opening proceeds via deprotonation by a Brønsted base (e.g., acetate), followed by C–S bond cleavage. The activation barrier is influenced by stereoelectronic effects: breaking the C–H bond gauche to sulfone oxygens and anti to the departing C–S bond minimizes energy . Solvent polarity (methanol vs. acetonitrile) modulates reaction rates by stabilizing transition states, as shown by free-energy calculations . These insights guide experimental design, such as selecting bases or solvents to optimize reaction efficiency.

Advanced: What role do stereoelectronic effects play in the reactivity of thiiranes versus oxiranes?

Thiiranes exhibit lower activation barriers compared to oxiranes due to weaker C–S bonds and greater polarizability of sulfur. In SB-3CT, stereoelectronic alignment (e.g., orbital orientation during deprotonation) dictates regioselectivity. Computational models show that the proximity of the sulfone group to the thiirane ring enhances electrophilicity, accelerating nucleophilic attack . Comparative studies with oxirane analogs highlight sulfur’s unique ability to stabilize transition states via hyperconjugation, a critical factor in enzyme inhibition mechanisms .

Basic: How do solvent and isotopic substitution impact the kinetic profiling of thiirane reactions?

Solvent choice (e.g., methanol vs. acetonitrile) affects reaction kinetics by stabilizing charged intermediates. For example, polar protic solvents lower activation barriers via hydrogen bonding . Primary kinetic isotope effects (KIEs) are measured by substituting protium with deuterium at reaction sites. Experimental KIE values for SB-3CT’s ring-opening (~3–4) align with DFT predictions, validating the deprotonation mechanism as rate-limiting . These methods are critical for mechanistic studies of this compound derivatives.

Advanced: How can crystallographic data resolve contradictions in proposed reaction pathways?

Conflicting mechanistic hypotheses (e.g., concerted vs. stepwise ring-opening) are resolved via crystallographic analysis. SHELX-refined X-ray structures provide bond-length and angle data to identify intermediates or transition-state analogs . For thiiranes, crystallography can confirm stereochemical outcomes (e.g., cis vs. trans ring-opening) and validate computational models . Discrepancies between experimental and calculated geometries highlight limitations in DFT functional choices, prompting recalibration of computational parameters .

Basic: What analytical techniques ensure purity and stability of this compound during experiments?

Purity is assessed via HPLC with UV detection and gas chromatography (GC), while stability is monitored under varying conditions (e.g., temperature, light exposure). Thiiranes are prone to oxidation; thus, storage in inert atmospheres (argon) and desiccated environments is advised . Spectroscopic techniques (FT-IR, Raman) detect degradation products like sulfoxides or disulfides, with characteristic S–O or S–S stretching bands .

Advanced: How do hydrogen-bonding networks influence the supramolecular assembly of thiirane derivatives?

Graph-set analysis of hydrogen-bonding patterns (e.g., Etter’s rules) reveals how thiiranes interact with solvents or co-crystallizing agents. For example, sulfone oxygens in SB-3CT act as hydrogen-bond acceptors, directing crystal packing . Such interactions affect solubility and reactivity, which are critical for designing thiirane-based inhibitors with enhanced bioavailability .

Advanced: What challenges arise in correlating computational predictions with experimental data for thiirane reactivity?

Discrepancies often stem from solvent effects, implicit vs. explicit solvation models in DFT, or neglecting dispersion forces. For instance, computed activation energies in vacuum may diverge from solution-phase experiments. Hybrid QM/MM approaches improve accuracy by embedding the thiirane in a solvent shell . Iterative refinement of computational models using experimental kinetic data (e.g., Arrhenius plots) bridges this gap .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Thiiranes are irritants (skin/eye) and require PPE (gloves, goggles) and fume hoods. Acute toxicity data (e.g., LD50_{50}) inform spill management: neutralization with dilute bleach (oxidizes sulfides) and containment to avoid inhalation . Storage at –20°C in amber vials prevents photodegradation .

Advanced: How do isotopic labeling and advanced NMR techniques (e.g., 33^{33}33S NMR) probe thiirane dynamics?

33^{33}S NMR, though low-sensitivity, tracks sulfur’s electronic environment during reactions. Isotopic labeling (e.g., 13^{13}C at the thiirane ring) combined with 2D NMR (COSY, HSQC) maps bond cleavage/formation events in real time . These methods are pivotal for studying enzyme-thiirane interactions in metalloprotease inhibition .

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